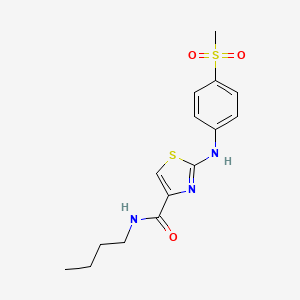

N-ブチル-2-((4-(メチルスルホニル)フェニル)アミノ)チアゾール-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a compound that combines thiazole and sulfonamide, groups with known antibacterial activity . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

科学的研究の応用

抗腫瘍および細胞毒性活性

チアゾールは、抗腫瘍剤としての可能性について調査されてきました。研究者は、N-ブチル-2-((4-(メチルスルホニル)フェニル)アミノ)チアゾール-4-カルボキサミドの誘導体を合成し、ヒト腫瘍細胞株における細胞毒性を評価しました。 特に、いくつかの化合物は、前立腺がん細胞に対して強力な効果を示しました .

COX-2阻害

選択的COX-2阻害剤は、医薬品化学において重要な役割を果たしています。メチルスルホニルフェニル部分を持つ本研究の化合物は、新規COX-2阻害剤として検討することができます。 このような阻害剤は、副作用を最小限に抑えながら痛みや炎症を管理する可能性があるため、求められています .

抗菌特性

チアゾールとスルホンアミド基を組み合わせることにより、N-ブチル-2-((4-(メチルスルホニル)フェニル)アミノ)チアゾール-4-カルボキサミド誘導体は、抗菌活性を示す可能性があります。 ハイブリッド抗菌剤は、治療戦略として有望であり、この化合物は、この分野に貢献する可能性があります .

将来の方向性

Thiazoles are found in many potent biologically active compounds, and it has been observed over the years that thiazole derivatives have several biological activities . Therefore, the future directions could involve further exploration of the biological activities of “N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” and its potential applications in medicine.

作用機序

Target of Action

Thiazole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .

Mode of Action

It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

生化学分析

Biochemical Properties

N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . This inhibition is achieved through binding interactions at the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Cellular Effects

N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with COX-2 leads to reduced production of pro-inflammatory cytokines, thereby modulating the inflammatory response . Additionally, this compound has shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its binding interactions with specific biomolecules. By inhibiting COX-2, it prevents the formation of prostaglandins, thereby reducing inflammation . This compound also affects gene expression by modulating the activity of transcription factors involved in the inflammatory response . Furthermore, its cytotoxic effects on cancer cells are mediated through the induction of apoptosis, a programmed cell death process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods .

Dosage Effects in Animal Models

The effects of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and renal dysfunction have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is involved in metabolic pathways related to inflammation and cancer. It interacts with enzymes such as COX-2 and influences the metabolic flux of arachidonic acid, leading to altered levels of prostaglandins and other metabolites . These interactions play a crucial role in its anti-inflammatory and anticancer effects.

Transport and Distribution

Within cells and tissues, N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of N-butyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

特性

IUPAC Name |

N-butyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-3-4-9-16-14(19)13-10-22-15(18-13)17-11-5-7-12(8-6-11)23(2,20)21/h5-8,10H,3-4,9H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYYKIMZXJMFMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B2509518.png)

![Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2509523.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2509524.png)

![N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2509525.png)

![2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2509527.png)

![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)

![1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2509531.png)

![N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2509534.png)

![N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509535.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)

![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide](/img/structure/B2509537.png)